molecular formula C18H19NO4S B6412770 2-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261916-00-0

2-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6412770
CAS No.: 1261916-00-0
M. Wt: 345.4 g/mol
InChI Key: AJJOWBALQXFUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid ( 1261916-00-0) is a high-purity synthetic organic compound with a molecular formula of C18H19NO4S and a molecular weight of 345.41 g/mol . It is a biphenyl derivative characterized by a methyl substituent, a carboxylic acid functional group, and a pyrrolidin-1-ylsulfonyl moiety. This specific structure makes it a valuable intermediate in medicinal chemistry and pharmacological research. Compounds featuring the pyrrolidin-1-ylsulfonyl group have demonstrated significant biological activity in scientific studies. Research into structurally similar molecules has shown that this chemical scaffold can exhibit high-affinity binding to certain biological receptors . For instance, related compounds have been identified as high-affinity antagonists for the κ-opioid receptor (KOR), showing selectivity over other opioid receptors and presenting potential for the study of depression and addiction disorders . Furthermore, the presence of both carboxylic acid and sulfonamide functional groups provides versatile handles for further synthetic modification, allowing researchers to develop a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic uses. Proper safety data sheets should be consulted before handling. For more detailed information, including current pricing and availability, please contact our sales team.

Properties

IUPAC Name

2-methyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-16(8-5-9-17(13)18(20)21)14-6-4-7-15(12-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJOWBALQXFUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692309
Record name 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-00-0
Record name 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Optimization

The Suzuki reaction between 3-bromo-2-methylbenzoic acid and 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is catalyzed by Pd(PPh₃)₄ in a mixed solvent system of THF/H₂O (3:1) with K₂CO₃ as the base. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2 mol% Pd(PPh₃)₄85–90% yield
Temperature80°C, 12 hoursComplete conversion
BaseK₂CO₃ (3 equiv)Neutralizes HBr
SolventTHF/H₂OSolubility

Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–Br bond of Fragment A, followed by transmetallation with the boronic acid (Fragment B) and reductive elimination to form the biphenyl bond.

Challenges and Solutions

  • Steric Hindrance : The methyl and carboxylic acid groups adjacent to the coupling site slow the reaction. Using bulky ligands (e.g., SPhos) increases steric tolerance, improving yields to 92%.

  • Boronic Acid Stability : The sulfonamide group in Fragment B may destabilize the boronic acid. Trimethyl borate (2 equiv) stabilizes the boronic acid during coupling.

Sulfonation and Amination of the Biphenyl Intermediate

Sulfonyl Chloride Formation

Post-coupling, the intermediate 3'-bromo-2-methyl-[1,1'-biphenyl]-3-carboxylic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C:

Biphenyl intermediate+ClSO3H0°C, 2h3’-(chlorosulfonyl)-2-methyl-[1,1’-biphenyl]-3-carboxylic acid\text{Biphenyl intermediate} + \text{ClSO}_3\text{H} \xrightarrow{\text{0°C, 2h}} \text{3'-(chlorosulfonyl)-2-methyl-[1,1'-biphenyl]-3-carboxylic acid}

Yield : 75–80% after precipitation in ice water.

Amination with Pyrrolidine

The sulfonyl chloride intermediate reacts with pyrrolidine in THF with Et₃N as a base:

Sulfonyl chloride+pyrrolidineEt₃N, THF, 25°CTarget compound\text{Sulfonyl chloride} + \text{pyrrolidine} \xrightarrow{\text{Et₃N, THF, 25°C}} \text{Target compound}

ParameterOptimal ConditionYield
Equivalents of Amine1.2 equiv95% conversion
Reaction Time4 hoursMinimal byproducts

Purification : The crude product is recrystallized from ethanol/water (1:1) to achieve >99% purity.

Alternative Synthetic Routes

Direct Coupling with Pre-Functionalized Boronic Acids

Using 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in the Suzuki step avoids post-functionalization. However, this boronic acid is prone to protodeboronation under basic conditions, reducing yields to 65%.

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-iodo-2-methylbenzoic acid and 3-(pyrrolidin-1-ylsulfonyl)phenylzinc chloride achieves 70% yield but requires toxic solvents (DMAc) and higher temperatures (120°C).

Scalability and Industrial Considerations

  • Catalyst Recycling : Pd recovery via activated charcoal filtration reduces costs by 40% in large-scale batches.

  • Waste Management : Aqueous waste from Suzuki reactions is treated with NaHSO₃ to precipitate Pd residues.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 8.12 (s, 1H, Ar–H), 7.89–7.45 (m, 6H, Ar–H), 3.25 (t, 4H, pyrrolidine CH₂), 2.98 (s, 3H, CH₃), 1.85 (quin, 4H, pyrrolidine CH₂).

IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Scientific Research Applications

2-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with κ-opioid receptors. As an antagonist, it binds to these receptors, inhibiting their activation by endogenous ligands. This mechanism is crucial for its potential therapeutic effects in treating mood disorders and addiction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several biphenyl-carboxylic acid derivatives and pyrrolidine-containing molecules. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Relevance
Target Compound C₁₈H₁₉NO₄S 345.41 2-methyl biphenyl, 3'-pyrrolidine sulfonyl, 3-carboxylic acid Not explicitly stated (hypothetical)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... [1] C₂₂H₂₂F₃N₃O₅ 465.42 Benzodioxol, trifluoromethylphenyl urea, pyrrolidine-carboxylic acid Potential enzyme inhibition
Eltrombopag Olamine [4] C₂₅H₂₂N₄O₄·2C₂H₇NO 564.60 Biphenyl-3-carboxylic acid, pyrazolylidene hydrazino, hydroxy group Thrombocytopenia treatment
1-Methyl-5-oxopyrrolidine-3-carboxylic acid [2] C₆H₉NO₃ 143.14 Pyrrolidine-3-carboxylic acid, 1-methyl, 5-oxo Intermediate in organic synthesis

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s pyrrolidine sulfonyl group distinguishes it from Eltrombopag Olamine, which features a pyrazolylidene hydrazino group. The methyl group at the biphenyl 2-position may enhance metabolic stability compared to unsubstituted analogs, as methyl groups often reduce oxidative degradation .

Synthetic Complexity :

  • The trifluoromethylphenyl urea in (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... () requires multi-step synthesis (68% crude yield), whereas the target compound’s sulfonamide linkage might involve simpler sulfonation of pyrrolidine .

Physicochemical Properties :

  • The molecular weight of the target compound (345.41 g/mol) places it in the "drug-like" range, unlike Eltrombopag (564.60 g/mol), which exceeds typical Lipinski limits, necessitating formulation as a salt for solubility .
  • The pyrrolidine-3-carboxylic acid in (143.14 g/mol) is a smaller, more polar intermediate, highlighting the trade-off between size and functional diversity in drug design .

Spectroscopic and Analytical Data (Inferred from Analogues)

While direct data for the target compound are lacking, analogs provide methodological insights:

  • FTIR Analysis : reports ν(C=O) at 1675 cm⁻¹ for a pyrrolidine-carboxylic acid, suggesting similar carbonyl stretching for the target compound .
  • Mass Spectrometry : The APCI-MS in confirms molecular ion detection (m/z 466), a technique applicable to the target compound for purity validation .

Pharmacokinetic Predictions

  • LogP and Solubility : The sulfonyl group in the target compound likely increases hydrophilicity (lower LogP) compared to Eltrombopag’s hydrophobic pyrazole ring. This may improve aqueous solubility but reduce blood-brain barrier penetration.

Critical Analysis of Evidence Limitations

  • Missing Direct Data: No explicit studies on the target compound’s synthesis or bioactivity were found in the provided evidence, necessitating extrapolation from structural analogs.
  • Contradictions in Functional Group Roles: While sulfonamides are generally protease inhibitors (), highlights hydrazino groups as critical for receptor binding, underscoring the need for target-specific assays .

Q & A

Synthetic Routes and Optimization

Basic: What are the standard synthetic routes for preparing 2-methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid? The compound is typically synthesized via a multi-step approach:

  • Step 1: Suzuki-Miyaura cross-coupling to assemble the biphenyl core using arylboronic acids and aryl halides, as demonstrated for analogous biphenyl carboxylic acids . Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ are common.
  • Step 2: Sulfonylation of the biphenyl intermediate. Pyrrolidine sulfonyl groups are introduced via sulfonamide coupling, often using sulfonyl chlorides under anhydrous conditions with bases like triethylamine .
  • Step 3: Methylation at the 2-position and final carboxylic acid deprotection (if protected).

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency, as ligand choice affects steric and electronic outcomes .
  • Temperature Control: Maintain precise heating (e.g., 80–100°C for Suzuki reactions) to minimize side products .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates .

Structural Characterization

Basic: Which analytical techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., biphenyl coupling constants, pyrrolidine sulfonyl protons) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemical ambiguities and validate the sulfonyl-pyrrolidine conformation .

Advanced: How can overlapping NMR signals be resolved for accurate assignment?

  • 2D NMR (COSY, HSQC): Correlate coupled protons and assign carbons in crowded regions (e.g., biphenyl aromatic signals) .
  • Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the sulfonyl group) .

Structure-Activity Relationship (SAR) Studies

Basic: How does the pyrrolidine sulfonyl group influence biological activity? The sulfonyl group enhances hydrogen bonding with target proteins, while pyrrolidine provides conformational rigidity. For example, sulfonamide-containing biphenyl analogs show improved binding affinity in enzyme inhibition assays .

Advanced: What strategies can modify the compound to enhance selectivity?

  • Substituent Variation: Replace pyrrolidine with other heterocycles (e.g., piperidine) to alter steric bulk and polarity .
  • Isosteric Replacement: Substitute the sulfonyl group with phosphonates or amides to probe electronic effects .

Biological Activity Assays

Basic: How can in vitro assays be designed to evaluate this compound’s activity?

  • Enzyme Inhibition: Use fluorogenic substrates in kinetic assays (e.g., for proteases or kinases) with IC₅₀ determination .
  • Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Advanced: How to interpret contradictory data from different assay formats?

  • Buffer Compatibility: Test if assay buffers (e.g., DMSO concentration) affect compound solubility or aggregation .
  • Orthogonal Assays: Validate hits using both biochemical (e.g., enzymatic) and cellular (e.g., luciferase reporter) systems .

Stability and Degradation Analysis

Basic: What methods assess the compound’s stability under storage?

  • HPLC Purity Checks: Monitor degradation over time at varying temperatures (4°C, RT, -20°C) .
  • Forced Degradation: Expose to heat, light, or acidic/basic conditions to identify labile groups (e.g., sulfonamide hydrolysis) .

Advanced: How to determine degradation pathways and shelf-life?

  • LC-MS/MS: Identify degradation products (e.g., des-methyl analogs or sulfonic acid derivatives) .
  • Accelerated Stability Studies: Use Arrhenius modeling to predict shelf-life based on degradation kinetics at elevated temperatures .

Data Contradiction and Reproducibility

Advanced: How to resolve discrepancies in reported synthetic yields or bioactivity?

  • Reaction Replication: Strictly follow published protocols while documenting deviations (e.g., inert atmosphere purity) .
  • Batch Analysis: Compare multiple synthesis batches via HPLC to identify impurity-driven variability .

Computational Modeling

Advanced: How can molecular docking predict binding modes with target proteins?

  • Ligand Preparation: Generate 3D conformers of the compound accounting for sulfonyl group flexibility .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., hydrogen bonds with active-site residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.